N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate

Catalog No.
S954151
CAS No.
207124-69-4
M.F
C20H18CoN2O3
M. Wt
393.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(...

CAS Number

207124-69-4

Product Name

N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate

IUPAC Name

cobalt;2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;hydrate

Molecular Formula

C20H18CoN2O3

Molecular Weight

393.3 g/mol

InChI

InChI=1S/C20H16N2O2.Co.H2O/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24;;/h1-14,23-24H;;1H2

InChI Key

YHQRENMIEXZQDU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3O)O.O.[Co]

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3O)O.O.[Co]

Catalysis

One promising area of research for Co(salen)·H2O is catalysis. The presence of the salen ligand, formed by the condensation of salicylaldehyde and o-phenylenediamine, provides a cavity around the cobalt center. This cavity can bind to specific molecules and activate them for chemical reactions. Studies suggest that Co(salen)·H2O can act as a catalyst for various reactions, including:

  • Epoxidation of olefins []
  • Oxidation of alkanes []
  • Hydrolytic reactions []

Material Science

Another research area exploring Co(salen)·H2O is material science. The complex can self-assemble into well-defined structures due to the interplay of metal-ligand interactions and hydrogen bonding. These structures can exhibit interesting properties, such as:

  • Magnetism []
  • Conductivity []
  • Luminescence

N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate is a coordination compound characterized by its complex structure and significant chemical properties. It has the molecular formula C20H18CoN2O3 and a molecular weight of approximately 391.29 g/mol . This compound features a cobalt(II) ion coordinated to a bis(salicylidene) ligand derived from salicylaldehyde and 1,2-phenylenediamine. The presence of water in its structure indicates that it exists as a monohydrate, which can influence its solubility and reactivity.

The primary reaction involved in the formation of N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate is the condensation reaction between salicylaldehyde and 1,2-phenylenediamine. This reaction typically occurs in a 2:1 molar ratio, leading to the formation of the Schiff base intermediate, which subsequently coordinates with cobalt(II) ions . The general reaction can be represented as follows:

Salicylaldehyde+1 2 PhenylenediamineN N Bis salicylidene 1 2 phenylenediaminocobalt II +H2O\text{Salicylaldehyde}+\text{1 2 Phenylenediamine}\rightarrow \text{N N Bis salicylidene 1 2 phenylenediaminocobalt II }+\text{H}_2\text{O}

In solution, this compound can undergo redox reactions, where cobalt can be oxidized to cobalt(III) under certain conditions, impacting its electronic properties and potential applications in catalysis.

N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate exhibits notable biological activity. Research has indicated its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, it has been studied for its antioxidant properties, which may contribute to protective effects against oxidative stress in biological systems . The compound's interaction with biological molecules also suggests potential applications in drug delivery systems and as a biochemical probe in proteomics research .

The synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate typically involves the following steps:

  • Preparation of Ligand: Salicylaldehyde and 1,2-phenylenediamine are mixed in a solvent such as ethanol or methanol.
  • Condensation Reaction: The mixture is heated under reflux to promote the condensation reaction, forming the Schiff base.
  • Cobalt Coordination: Cobalt(II) chloride or another cobalt source is added to the solution to allow coordination with the Schiff base.
  • Crystallization: The resulting solution is cooled to precipitate the complex, which is then filtered and washed to obtain the pure monohydrate form.

This method allows for control over factors such as temperature and pH, which can influence the yield and purity of the final product .

N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate finds applications in various fields:

  • Catalysis: Its ability to facilitate electron transfer reactions makes it useful in catalytic processes.
  • Biochemistry: Employed in proteomics research for studying protein interactions and functions.
  • Material Science: Investigated for potential use in developing new materials with specific electronic or magnetic properties.

The compound's unique properties make it suitable for further exploration in these areas .

Studies on N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate have focused on its interactions with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action as an antimicrobial agent and its potential therapeutic applications. The binding affinity of this compound to various biomolecules has been assessed using techniques like UV-Vis spectroscopy and fluorescence spectroscopy .

N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate shares structural similarities with several other coordination compounds. Below is a comparison highlighting its uniqueness:

Compound NameMetal IonLigand TypeNotable Properties
N,N'-Bis(salicylidene)-1,2-phenylenediaminocopper(II)CopperSalicylaldehyde + PhenylenediamineAntimicrobial activity
N,N'-Bis(salicylidene)-1,2-phenylenediaminomanganese(II)ManganeseSalicylaldehyde + PhenylenediamineCatalytic activity in oxidation reactions
N,N'-Bis(salicylidene)-1,2-phenylenediaminoferric(III)IronSalicylaldehyde + PhenylenediaminePotential antitumor activity

Uniqueness

  • Metal Ion Specificity: The cobalt ion provides distinct electronic properties compared to copper or manganese counterparts.
  • Biological Activity: Exhibits unique antimicrobial and antioxidant activities not found in all similar compounds.
  • Synthesis Flexibility: The ability to tailor synthesis conditions can lead to variations in properties that enhance specific applications.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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